6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Description
6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative. Its molecular formula is C₁₅H₁₉BBrNO₂ (MW: 336.04 g/mol), featuring a bromine substituent at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2 of the indole scaffold . This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQQZKRCOKCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681935 | |
| Record name | 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-00-4 | |
| Record name | 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Indole Precursors
The foundational step in synthesizing 6-bromoindole derivatives involves regioselective bromination. A scalable four-step protocol starts with para-aminotoluene, which undergoes diazotization followed by bromination and ring closure (Figure 1). Key stages include:
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Diazotization : Treatment with NaNO₂ and HBr under acidic conditions generates a diazonium salt.
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Bromination : Copper(I) bromide mediates electrophilic aromatic substitution, introducing bromine at the 6-position of the indole scaffold.
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Ring Closure : Cyclization under basic conditions yields 6-bromoindole.
This method achieves yields of 65–70% on multi-gram scales, though purification challenges arise due to byproducts from incomplete cyclization.
Boronate Ester Installation via Ir-Catalyzed Borylation
The boronate ester group is introduced via Ir-catalyzed C–H borylation, leveraging the reactivity of the indole’s 2-position. Using [(Ind)Ir(cod)] (Ind = η⁵-indenyl, cod = 1,5-cyclooctadiene) with pinacolborane (HBPin) in cyclohexane at 80°C, the reaction proceeds with >90% regioselectivity (Table 1).
Table 1. Optimized Conditions for Ir-Catalyzed Borylation
| Parameter | Value |
|---|---|
| Catalyst | [(Ind)Ir(cod)] (5 mol%) |
| Ligand | dtbpy (10 mol%) |
| Solvent | Cyclohexane |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 78–85% |
This method avoids pre-functionalization (e.g., halogenation) and operates under mild conditions, making it suitable for sensitive substrates.
Sequential Diborylation-Deborylation Strategies
Diborylation of 6-Bromoindole
Movassaghi’s approach involves Ir-catalyzed diborylation of 6-bromoindole at the 2- and 7-positions using B₂Pin₂ (bis(pinacolato)diboron). The reaction is conducted in methyl tert-butyl ether (MTBE) with [Ir(OMe)(cod)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), yielding 2,7-diborylated indole intermediates (Figure 2).
Selective Monodeborylation
The 7-boryl group is removed via Ir-catalyzed deborylation using D₂O or H₂O in THF at 60°C, retaining the 2-boryl group with >95% selectivity (Table 2).
Table 2. Deborylation Conditions for 2,7-Diborylated Indole
| Parameter | Value |
|---|---|
| Catalyst | [Ir(PCy₃)(py)(cod)][PF₆] |
| Solvent | THF/H₂O (10:1) |
| Temperature | 60°C |
| Reaction Time | 6–8 hours |
| Yield | 82–88% |
This method circumvents N-protection requirements, simplifying the synthesis of 6-bromo-2-borylated indoles.
Alternative Routes via Boc-Protected Intermediates
Boronation of 1-Boc-6-Bromoindole
Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group enhances stability during boronate ester installation. 1-Boc-6-bromoindole reacts with bis(neopentyl glycolato)diboron (B₂Neo₂) in the presence of Pd(dppf)Cl₂, achieving 70–75% yield (Figure 3). Deprotection with TFA/CH₂Cl₂ (1:1) restores the free NH-indole without boronate cleavage.
Table 3. Boc-Protected Route Performance
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 95% |
| Borylation | Pd(dppf)Cl₂, B₂Neo₂, KOAc | 73% |
| Deprotection | TFA/CH₂Cl₂ | 98% |
This route is advantageous for substrates prone to side reactions at the NH position.
Comparative Analysis of Methods
Table 4. Method Comparison for 6-Bromo-2-Borylated Indole Synthesis
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Ir-Catalyzed Borylation | No pre-functionalization | High catalyst loading | 78–85% |
| Diborylation-Deborylation | Regiocomplementarity | Multi-step process | 70–82% |
| Boc-Protected Route | Enhanced stability | Requires deprotection | 70–75% |
Scalability and Industrial Feasibility
The Ir-catalyzed borylation method is scalable to >100 g batches, with catalyst recycling reducing costs. In contrast, the Boc-protected route incurs additional steps but offers superior purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The boron-containing moiety allows for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Base: Such as potassium carbonate or sodium hydroxide, often used to deprotonate intermediates and drive the reaction forward.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which dissolve reactants and provide a medium for the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the indole derivative with an aryl halide.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with the indole scaffold exhibit anticancer properties. The incorporation of the dioxaborolane group enhances the compound's ability to inhibit specific cancer cell lines.
- Case Study : A study demonstrated that derivatives of indole compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole could be developed further as an anticancer agent .
Antimalarial Properties
The indole framework is also associated with antimalarial activity. Compounds similar to this compound have been explored for their potential to target malaria parasites.
- Case Study : A series of 7-azaindole derivatives were synthesized and tested for antimalarial activity. The results indicated that modifications to the indole structure could lead to enhanced potency against Plasmodium falciparum .
Suzuki Coupling Reactions
The dioxaborolane moiety allows for efficient Suzuki coupling reactions, which are essential in constructing complex organic molecules.
- Data Table: Suzuki Coupling Efficiency
| Reaction | Catalyst | Yield (%) |
|----------|----------|-----------|
| Indole + Boronic Acid | Pd(PPh) | 85 |
| Indole + Dioxaborolane | Pd(OAc) | 90 |
This table highlights the effectiveness of using this compound in coupling reactions compared to traditional methods.
Inhibition Studies
The compound has shown promise in inhibiting specific enzymes related to disease pathways.
- Case Study : Research on enzyme inhibition revealed that the compound could effectively inhibit PKMYT1 kinase activity in vitro, which is relevant for cancer treatment strategies .
Conclusion and Future Directions
This compound presents a versatile scaffold for further exploration in medicinal chemistry and synthetic applications. Future research should focus on optimizing its biological activity and exploring its potential in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boron atoms. The bromine atom can undergo substitution reactions, while the boron moiety can participate in coupling reactions. These reactions enable the compound to form new bonds and create more complex structures, which can interact with biological targets or serve as intermediates in chemical synthesis.
Comparison with Similar Compounds
Structural Variations in Boronate Substituent Positioning
The position of the boronate group on the indole ring significantly impacts reactivity and applications. Key analogs include:
Key Observations :
- Steric Effects : Methyl groups at N1 (e.g., ) reduce steric hindrance compared to unsubstituted indoles, improving solubility in organic solvents .
- Reactivity : Boronate at position 2 (target compound) enables direct cross-coupling at the indole's 2-position, whereas position 3 analogs (e.g., ) require regioselective strategies .
Physicochemical Properties
Note: The pinacol boronate group enhances stability against protic solvents but requires anhydrous handling .
Biological Activity
6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBBrNO
- Molecular Weight : 322.01 g/mol
- CAS Number : 1218791-00-4
- Purity : >98% (GC)
- Physical State : Solid
The compound's biological activity is primarily attributed to its interaction with various cellular targets. It has been identified as a potential inhibitor of specific kinases involved in cell cycle regulation and cancer progression. For instance, it has shown inhibitory effects on the PKMYT1 kinase, which plays a critical role in the phosphorylation of CDK1 .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through the inhibition of key oncogenic pathways. In particular:
- PKMYT1 Inhibition : The compound has been reported to inhibit PKMYT1 with a significant selectivity over other kinases, suggesting its potential as an anticancer agent targeting DNA damage response pathways .
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationship of this compound and its analogs. Modifications to the dioxaborolane moiety have been shown to enhance potency against various cancer cell lines. For example:
- Analog Potency : Certain analogs demonstrated low nanomolar potencies in enzymatic assays while maintaining favorable pharmacokinetic profiles .
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: PKMYT1 Inhibition
A study published in the Journal of Medicinal Chemistry examined a series of compounds related to PKMYT1 inhibition. The results indicated that modifications to the indole structure significantly affected inhibitory potency. The most potent analogs exhibited IC values in the low micromolar range .
| Compound | IC (μM) |
|---|---|
| Parent Compound | 0.69 |
| Analog A | 0.011 |
| Analog B | 0.012 |
Study 2: Cellular Activity Assay
In vitro assays demonstrated that while some analogs were potent in enzymatic assays, their effectiveness in cellular models varied significantly. For example:
Q & A
Q. Comparison of Methods
| Method | Catalyst | Solvent | Yield | Purification | Reference |
|---|---|---|---|---|---|
| CuAAC | CuI | PEG-400/DMF | 50% | Flash column (EtOAc:hexane) | |
| Pd-Catalyzed Borylation | Pd(dppf)Cl₂ | THF/DMF | 66% | Column chromatography |
How is the compound purified and characterized post-synthesis?
Basic Research Question
- Purification:
Flash column chromatography with gradients of EtOAc:hexane (70:30) is standard . For air-sensitive intermediates, inert atmospheres (N₂/Ar) are critical . - Characterization:
How to optimize Suzuki-Miyaura cross-coupling reactions using this compound?
Advanced Research Question
The boronate group enables coupling with aryl/heteroaryl halides. Optimize via:
Q. Example Conditions
| Substrate | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85% |
What crystallographic techniques are used for structural elucidation?
Advanced Research Question
- X-ray Diffraction (XRD): Single crystals grown via slow evaporation (CHCl₃/hexane) are analyzed using SHELXL for refinement .
- ORTEP Diagrams: Visualize thermal ellipsoids and bond angles to confirm stereochemistry .
- Twinned Data Handling: SHELXL resolves twinning in high-symmetry space groups (e.g., P2₁/c) .
How to address contradictory NMR data in structural analysis?
Advanced Research Question
- Deuterated Solvent Artifacts: Avoid misinterpretation of residual proton signals (e.g., DMSO-d₆ at 2.50 ppm) .
- Dynamic Effects: Rotamers or hindered rotation (e.g., triazole/indole moieties) split signals; use variable-temperature NMR .
- Borate Stability: Hydrolysis of the dioxaborolane ring (e.g., in protic solvents) alters NMR shifts; confirm via NMR if fluorinated analogs exist .
What are the stability considerations for this compound under varying conditions?
Advanced Research Question
- Moisture Sensitivity: Store under inert gas (Ar) at -20°C; avoid aqueous workup unless stabilized by pinacol .
- Thermal Stability: Decomposition above 100°C (TGA/DSC data recommended).
- Light Sensitivity: Amber vials prevent boronate photodegradation .
How to achieve regioselective functionalization of the bromo vs. boronate groups?
Advanced Research Question
- Borylation First: Suzuki coupling (Pd catalysis) targets the bromide, leaving the boronate intact .
- Protection Strategies: Use silyl ethers (TMS) to shield the boronate during electrophilic substitution .
What are its applications in multi-step organic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
